

3-Bromo-2-hydroxy-5-methylpyridine molecular structure

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Compound of Interest

Compound Name: 3-Bromo-2-hydroxy-5-methylpyridine

Cat. No.: B090738

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An In-depth Technical Guide to the Molecular Structure of **3-Bromo-2-hydroxy-5-methylpyridine**

Introduction

3-Bromo-2-hydroxy-5-methylpyridine is a substituted pyridine derivative recognized for its pivotal role as a versatile intermediate in various fields of chemical synthesis. Its unique molecular architecture, featuring bromine and hydroxyl functional groups on a methyl-substituted pyridine ring, imparts valuable reactivity and makes it a key building block in the development of novel compounds. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and applications, tailored for researchers and professionals in drug development and chemical sciences. This compound is particularly significant in the synthesis of pharmaceuticals, such as anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals like herbicides and fungicides.^[1]

Molecular Structure and Physicochemical Properties

The structure of **3-Bromo-2-hydroxy-5-methylpyridine** is characterized by a pyridine ring substituted at the C3, C2, and C5 positions with a bromo, a hydroxyl, and a methyl group, respectively. A critical feature of this molecule is its existence in a tautomeric equilibrium with its

pyridinone form, 3-bromo-5-methyl-1H-pyridin-2-one. The pyridinone tautomer is often the more stable form, a common characteristic for 2-hydroxypyridines. The IUPAC name provided by PubChem, 3-bromo-5-methyl-1H-pyridin-2-one, reflects the prevalence of this keto-enol tautomerism.[\[2\]](#)

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Reference(s)
IUPAC Name	3-bromo-5-methyl-1H-pyridin-2-one	[2]
Synonyms	3-Bromo-2-hydroxy-5-picoline, 3-Bromo-5-methyl-2-pyridinol	[1] [3]
CAS Number	17282-02-9	[1] [2]
Molecular Formula	C ₆ H ₆ BrNO	[1] [2]
Molecular Weight	188.02 g/mol	[1] [2]
Exact Mass	186.96328 Da	[2]
Melting Point	156-163 °C	[1] [3]
Appearance	Pale yellow to light brown colored powder	[1]
InChI Key	KHBRMXVUQOVORD- UHFFFAOYSA-N	[2]
SMILES	CC1=CNC(=O)C(=C1)Br	[3]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **3-Bromo-2-hydroxy-5-methylpyridine**. While a complete set of experimental spectra is not readily available in all public databases, data for the compound and its isomers provide a strong basis for characterization.

Infrared (IR) Spectroscopy An FTIR spectrum has been recorded for this compound using the KBr pellet technique.[\[2\]](#) Key expected vibrational bands include:

- O-H/N-H stretch: A broad band in the region of 3400-2800 cm^{-1} , characteristic of the hydroxyl group and the N-H group in the pyridinone tautomer, often involved in hydrogen bonding.
- C=O stretch: A strong absorption band around 1650-1680 cm^{-1} indicates the presence of the carbonyl group in the pyridinone form.
- C=C/C=N stretch: Aromatic ring stretching vibrations are expected in the 1600-1400 cm^{-1} region.
- C-Br stretch: A band in the lower frequency region (typically 600-500 cm^{-1}) corresponding to the carbon-bromine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed experimental ^1H and ^{13}C NMR spectra for **3-Bromo-2-hydroxy-5-methylpyridine** are not widely published. However, based on its structure, the following signals can be predicted:

- ^1H NMR:
 - A singlet for the methyl group (CH_3) protons around 2.2-2.4 ppm.
 - Two aromatic protons on the pyridine ring, appearing as distinct signals (likely doublets or singlets depending on coupling) between 7.0 and 8.0 ppm.
 - A broad singlet for the O-H or N-H proton, with a chemical shift that can vary significantly depending on solvent and concentration.
- ^{13}C NMR:
 - A signal for the methyl carbon around 15-20 ppm.
 - Five distinct signals for the pyridine ring carbons, including a downfield signal for the carbonyl carbon (C=O) if the pyridinone form dominates (around 160-170 ppm), and a signal for the carbon attached to bromine (C-Br) at approximately 90-100 ppm.

Mass Spectrometry (MS) The mass spectrum would be expected to show a distinctive isotopic pattern for the molecular ion $[M]^+$ and $[M+2]^+$ peaks due to the presence of one bromine atom (^{79}Br and ^{81}Br isotopes in ~1:1 ratio). The nominal molecular weight is 188 g/mol, so the molecular ion peaks would appear at m/z 187 and 189.

Table 2: Summary of Spectroscopic Data

Technique	Data Type	Source / Method
FTIR	Experimental Spectrum	Instrument: Bruker Tensor 27 FT-IR, Technique: KBr Pellet[2]
Raman	Experimental Spectrum	Instrument: Bruker MultiRAM FT-Raman, Technique: FT-Raman[2]
^1H NMR	Predicted Data	Based on chemical structure; experimental data not available in searched literature.
^{13}C NMR	Predicted Data	Based on chemical structure; experimental data not available in searched literature.
Mass Spec	Predicted Data	Based on isotopic abundance of Bromine; Monoisotopic Mass: 186.96328 Da.[2]

Synthesis and Reactivity

A common synthetic route to 2-hydroxypyridines involves the diazotization of the corresponding 2-aminopyridine precursor, followed by hydrolysis. This general approach is applicable for the synthesis of **3-Bromo-2-hydroxy-5-methylpyridine**. The process starts with 2-Amino-3-bromo-5-methylpyridine, which is treated with a diazotizing agent like sodium nitrite in an acidic medium (e.g., H_2SO_4 or HCl) at low temperatures to form an unstable diazonium salt. This intermediate is then hydrolyzed in situ by warming the solution to yield the final product.

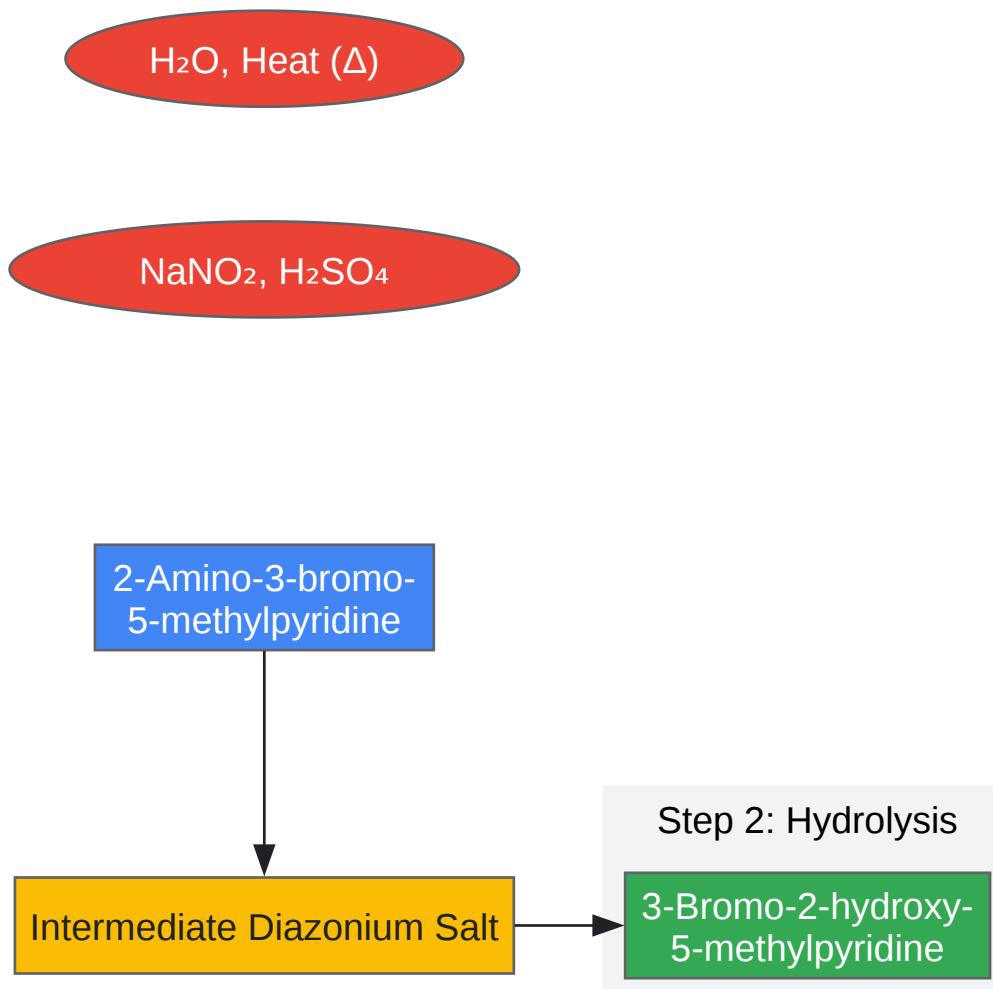


Diagram 1: General synthesis workflow for **3-Bromo-2-hydroxy-5-methylpyridine**.

Applications in Research and Development

The utility of **3-Bromo-2-hydroxy-5-methylpyridine** stems from its ability to act as a versatile scaffold in organic synthesis. The hydroxyl group can be alkylated or converted to a leaving group (e.g., chloro group), while the bromine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functionalities.

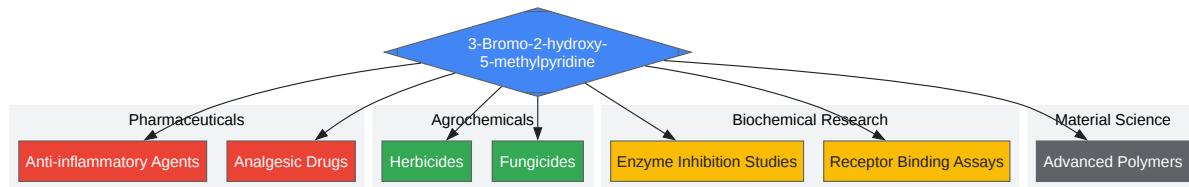
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Diagram 2: Key application areas of **3-Bromo-2-hydroxy-5-methylpyridine**.

Experimental Protocols

Protocol 6.1: Synthesis via Diazotization

- Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-3-bromo-5-methylpyridine in an aqueous solution of sulfuric acid (e.g., 30-40% v/v). Cool the mixture to 0-5 °C in an ice-salt bath.
- Diazotization: Prepare a solution of sodium nitrite (NaNO_2) in water. Add this solution dropwise to the cooled pyridine suspension while maintaining the temperature below 5 °C. Vigorous stirring is essential to ensure proper mixing.
- Hydrolysis: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. Then, slowly warm the reaction mixture to room temperature and subsequently heat to 50-60 °C. Nitrogen gas evolution should be observed as the diazonium salt hydrolyzes.
- Work-up: Cool the reaction mixture to room temperature. The product may precipitate from the solution. Adjust the pH to neutral (pH ~7) using a suitable base (e.g., sodium bicarbonate solution).
- Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **3-Bromo-2-hydroxy-5-methylpyridine**.

Protocol 6.2: FTIR Analysis using KBr Pellet Method

- Sample Preparation: Dry IR-grade potassium bromide (KBr) in an oven at ~110 °C for 2-3 hours to remove any absorbed moisture and store it in a desiccator.[4]
- Grinding: In an agate mortar, place approximately 1-2 mg of the **3-Bromo-2-hydroxy-5-methylpyridine** sample and about 100-200 mg of the dried KBr.[5]
- Mixing: Gently grind the sample and KBr together with a pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, flour-like texture.[4][5]
- Pellet Pressing: Transfer a portion of the powder mixture into a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of approximately 8-10 metric tons for 1-2 minutes.[6]
- Pellet Formation: Carefully release the pressure and disassemble the die. A thin, transparent, or translucent pellet should be obtained. If the pellet is opaque, the sample concentration may be too high or the powder was not ground finely enough.
- Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer and acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

Safety and Handling

3-Bromo-2-hydroxy-5-methylpyridine is a chemical that requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.

Table 3: GHS Hazard Classification

Hazard Code	Description	Hazard Class
H302	Harmful if swallowed	Acute Toxicity, Oral (Category 4)
H315	Causes skin irritation	Skin Irritation (Category 2)
H318	Causes serious eye damage	Serious Eye Damage (Category 1)
H335	May cause respiratory irritation	Specific Target Organ Toxicity — Single Exposure (Category 3)

Source: PubChem[2]

Handling Recommendations:

- Use in a well-ventilated area or under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.
- Store in a cool, dry place away from incompatible materials.[1]

Conclusion

3-Bromo-2-hydroxy-5-methylpyridine is a valuable heterocyclic compound with a well-defined molecular structure that lends itself to a wide array of chemical transformations. Its significance as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science is well-established. A thorough understanding of its properties, spectroscopic characteristics, and safe handling procedures is crucial for its effective application in research and development.

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